REACTION_CXSMILES
|
S(=O)(O)O.[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(=O)=O.[S:17](=[O:21])(=[O:20])([OH:19])[OH:18]>>[S:17]([OH:21])([OH:20])(=[O:19])=[O:18].[CH3:5][N:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled through a descending current of dilute sulfuric acid aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
typically of 10 percent sulfuric acid concentration which
|
Type
|
ADDITION
|
Details
|
is introduced into the upper portion of sulfuric acid scrubber 10 above the uppermost tray
|
Type
|
CUSTOM
|
Details
|
All or substantially all of the residual gaseous dimethyl aniline is removed from the sulfur dioxide-impoverished gas in scrubbing section 10 by reaction with the sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.CN(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |